molecular formula C13H15BrN2 B5716935 1-(2-bromo-4,5-dimethylphenyl)-3,5-dimethyl-1H-pyrazole

1-(2-bromo-4,5-dimethylphenyl)-3,5-dimethyl-1H-pyrazole

Cat. No.: B5716935
M. Wt: 279.18 g/mol
InChI Key: WRKBRXXNKGQSEQ-UHFFFAOYSA-N
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Description

1-(2-Bromo-4,5-dimethylphenyl)-3,5-dimethyl-1H-pyrazole is an organic compound characterized by its unique structure, which includes a pyrazole ring substituted with a bromo-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-bromo-4,5-dimethylphenyl)-3,5-dimethyl-1H-pyrazole typically involves the reaction of 2-bromo-4,5-dimethylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole compound. The reaction conditions often include the use of solvents such as ethanol or acetic acid and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-4,5-dimethylphenyl)-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The pyrazole ring can be reduced to form dihydropyrazole derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran (THF).

Major Products:

  • Substituted pyrazoles
  • Oxidized derivatives (carboxylic acids, aldehydes)
  • Reduced pyrazole derivatives

Scientific Research Applications

1-(2-Bromo-4,5-dimethylphenyl)-3,5-dimethyl-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of anti-inflammatory, anticancer, and antimicrobial agents.

    Materials Science: The compound is explored for its use in the synthesis of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It serves as a probe in studying enzyme inhibition and receptor binding due to its unique structural features.

    Industrial Applications: The compound is used as an intermediate in the synthesis of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-bromo-4,5-dimethylphenyl)-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrazole ring play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The compound may also participate in redox reactions, influencing cellular pathways and signaling mechanisms.

Comparison with Similar Compounds

  • 1-(2-Bromo-4,5-dimethylphenyl)-1-propanone
  • 1-(2-Bromo-4,5-dimethylphenyl)-3-(4-pyridylmethyl)urea
  • 2-Bromo-4,5-dimethoxybenzyl alcohol

Comparison: 1-(2-Bromo-4,5-dimethylphenyl)-3,5-dimethyl-1H-pyrazole is unique due to its pyrazole ring, which imparts distinct chemical and biological properties compared to other similar compounds. For instance, 1-(2-bromo-4,5-dimethylphenyl)-1-propanone lacks the pyrazole ring, resulting in different reactivity and applications. The presence of the pyrazole ring in this compound enhances its potential as a pharmacophore and its utility in materials science.

Properties

IUPAC Name

1-(2-bromo-4,5-dimethylphenyl)-3,5-dimethylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2/c1-8-5-12(14)13(6-9(8)2)16-11(4)7-10(3)15-16/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRKBRXXNKGQSEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)Br)N2C(=CC(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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